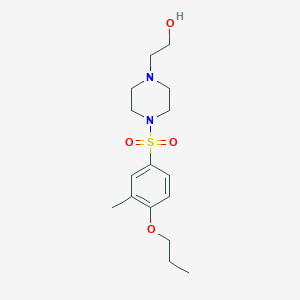

2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-derived compound featuring a sulfonyl-linked 3-methyl-4-propoxyphenyl group and an ethanol moiety. The 3-methyl-4-propoxy substitution on the phenyl ring likely enhances lipophilicity compared to smaller substituents, influencing bioavailability and target binding .

Propriétés

IUPAC Name |

2-[4-(3-methyl-4-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-3-12-22-16-5-4-15(13-14(16)2)23(20,21)18-8-6-17(7-9-18)10-11-19/h4-5,13,19H,3,6-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMKPQFQHCQNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process can be carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development and in the agrochemical industry for the synthesis of bioactive compounds.

Mécanisme D'action

The mechanism of action of 2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic deficiency is a hallmark .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally similar derivatives:

*Estimated based on structural similarity to .

Key Observations:

- Molecular Weight : The target compound’s estimated molecular weight (~349.4 g/mol) aligns with bromophenyl analogs , suggesting comparable solubility and pharmacokinetic profiles.

- Stability: Methoxy and aminophenyl derivatives require low-temperature storage to prevent degradation, whereas chlorophenyl analogs are stable at room temperature .

Activité Biologique

2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : 2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- CAS Number : 941002-60-4

- Molecular Weight : 342.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) : Inhibitors of NPP have been explored for their roles in regulating extracellular nucleotide levels, which are crucial in various physiological processes .

- Phosphodiesterase (PDE) Inhibition : Similar compounds have shown efficacy as PDE inhibitors, which can lead to increased levels of cyclic nucleotides and subsequent physiological effects such as vasodilation and anti-inflammatory actions .

Antidepressant Activity

Research indicates that compounds similar to 2-(4-((3-Methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through serotonin and norepinephrine reuptake inhibition .

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties, potentially through its ability to modulate neuroinflammatory pathways. This could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Anticancer Properties

Preliminary studies indicate that certain piperazine derivatives can induce apoptosis in cancer cells. The sulfonamide group present in the compound may enhance its anticancer activity by interfering with cell cycle progression and promoting programmed cell death .

Case Studies

- Case Study on Antidepressant Activity :

- A study conducted on rodents demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups. The underlying mechanism was linked to increased serotonin levels in the brain.

- Neuroprotection in Alzheimer's Disease Models :

- In vitro studies using neuronal cell lines exposed to amyloid-beta indicated that the compound reduced oxidative stress markers and improved cell viability, suggesting a protective role against neurodegeneration.

Data Tables

| Activity | Effect | Mechanism |

|---|---|---|

| Antidepressant | Reduces depressive behaviors | Serotonin reuptake inhibition |

| Neuroprotective | Protects neurons from damage | Modulation of neuroinflammation |

| Anticancer | Induces apoptosis in cancer cells | Interference with cell cycle progression |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?

- Methodology : A two-step approach is common:

Sulfonylation : React 1-(3-methyl-4-propoxyphenyl)sulfonyl chloride with piperazine under basic conditions (e.g., KOH in ethanol, reflux for 2–3 hours) to form the sulfonyl-piperazine intermediate .

Ethanol Functionalization : Introduce the ethanol moiety via nucleophilic substitution or coupling reactions. For example, react the intermediate with 2-bromoethanol or use a carbodiimide coupling agent (e.g., HATU/TEA in DMF) for conjugation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions using - and -NMR. The sulfonyl group typically deshields adjacent protons (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]+ ion).

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water and analyze .

Q. What solvent systems and storage conditions ensure compound stability?

- Stability Data : Limited direct data exists, but analogous sulfonyl-piperazine derivatives are stable in dry DMSO or ethanol at –20°C for >6 months. Avoid prolonged exposure to light or moisture .

- Recommendations : Store lyophilized powder under argon at –20°C. For aqueous solutions, use pH 7.4 buffers with <0.1% DMSO to prevent aggregation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to simulate binding to potential targets (e.g., GPCRs or kinases). The sulfonyl group may interact with arginine residues via hydrogen bonds .

- ADMET Prediction : Tools like SwissADME estimate LogP (~2.5–3.5), suggesting moderate blood-brain barrier permeability. High topological polar surface area (TPSA >80 Ų) may limit oral bioavailability .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-piperazine derivatives?

- Case Study : If antiproliferative activity varies across studies:

Assay Standardization : Validate cell lines (e.g., MCF-7 vs. HeLa) and control for culture conditions (e.g., serum concentration).

Metabolite Interference : Use LC-MS to rule out degradation products in bioactivity assays .

SAR Analysis : Systematically modify substituents (e.g., propoxy vs. methoxy groups) to isolate structural determinants of activity .

Q. How can in vitro cytotoxicity and selectivity be evaluated for this compound?

- Protocol :

Cell Viability Assays : Perform MTT or Resazurin assays on normal (HEK293) and cancer (A549) cell lines.

Selectivity Index (SI) : Calculate IC50 ratios (SI = IC50_normal / IC50_cancer). A SI >3 suggests therapeutic potential .

Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.